1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one
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Overview
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one is a novel organic compound with intriguing chemical and pharmacological properties. This compound has drawn significant attention from researchers due to its potential applications in medicinal chemistry and materials science. The presence of the 1,2,5-thiadiazole ring, along with the pyrrolidine and methoxyphenyl groups, imparts unique characteristics to this molecule, making it a valuable subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one typically involves a multi-step process. A common synthetic route includes:
Formation of the 1,2,5-thiadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the pyrrolidine moiety:
Coupling with 3-methoxyphenol: : This step involves the etherification of the phenolic group with the intermediate containing the 1,2,5-thiadiazole and pyrrolidine structures.
Final assembly: : The completion of the molecule by connecting the ethanone linkage between the methoxyphenyl and pyrrolidine groups.
Industrial Production Methods: : For large-scale production, optimizing these steps is crucial. Industrial methods may involve continuous flow chemistry techniques to enhance the yield and purity of the compound while reducing reaction times and costs. High-performance liquid chromatography (HPLC) is often employed to ensure the compound's purity at each stage.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one can participate in various chemical reactions, including:
Oxidation: : The thiadiazole ring and the phenolic group are susceptible to oxidation.
Reduction: : Reduction reactions can modify the ketone group or the thiadiazole ring.
Substitution: : The methoxy group and other positions on the aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution conditions: : Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Oxidation may yield quinones or other oxidized derivatives.
Reduction may produce alcohols or reduced thiadiazole derivatives.
Substitution can lead to a variety of modified aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
Utilized as a building block in organic synthesis for designing complex molecules.
Studies focus on its reactivity and functional group transformations.
Biology
Research into its interactions with proteins and other biomolecules.
Medicine
Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Potential lead compound in drug discovery for treating various diseases.
Industry
Applications in materials science, particularly in the development of novel polymers and coatings.
Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one exerts its effects through multiple molecular mechanisms:
Molecular Targets: : The compound interacts with specific enzymes, receptors, or proteins within biological systems.
Pathways Involved: : It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Comparison
1-(3-(Pyrrolidin-1-yl)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one: : Lacks the thiadiazole ring, resulting in different chemical and biological properties.
1-(3-(Methoxyphenyl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one: : Presence of a different heterocycle impacting its reactivity and pharmacological profile.
Similar Compounds
1,2,5-Thiadiazole derivatives: : Share the thiadiazole ring but differ in attached functional groups.
Pyrrolidine derivatives: : Compounds with a pyrrolidine ring, used in various chemical and medicinal applications.
Methoxyphenyl derivatives: : Structurally similar compounds with varying substituents on the aromatic ring.
This comprehensive article outlines the fundamental aspects of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one, highlighting its preparation, chemical properties, applications, mechanism of action, and comparison with similar compounds. It serves as a valuable resource for researchers and industry professionals interested in this intriguing compound.
Biological Activity
The compound 1-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one is a complex organic molecule that incorporates a thiadiazole moiety and a pyrrolidine ring. This unique structural arrangement is believed to contribute to its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties. This article will explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H14N4O3S with a molecular weight of approximately 290.34 g/mol. The structural features include:
- Thiadiazole Ring : Known for various biological activities.
- Pyrrolidine Ring : Often associated with interactions in metabolic pathways.
- Methoxyphenoxy Group : May enhance lipophilicity and biological activity.
The biological activity of the compound can be attributed to its interaction with various biochemical pathways:
- Dipeptidyl Peptidase 4 (DPP4) Inhibition : Similar compounds have been shown to inhibit DPP4, influencing glucose metabolism and potentially providing antidiabetic effects.
- Antioxidant Activity : The presence of the thiadiazole ring contributes to the antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains .
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to possess anti-inflammatory properties. A study found that certain thiadiazole compounds exhibited significant inhibition of paw edema in animal models, suggesting their potential as anti-inflammatory agents .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Thiadiazole derivatives have been linked to cytostatic effects on cancer cells, indicating potential for further development as chemotherapeutic agents .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that factors such as lipophilicity and molecular structure significantly influence absorption and bioavailability. The presence of sulfur in the thiadiazole ring enhances solubility and permeability across biological membranes, which is crucial for therapeutic efficacy .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-11-3-2-4-12(7-11)21-10-15(19)18-6-5-13(9-18)22-14-8-16-23-17-14/h2-4,7-8,13H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFZMHWDCHBCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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